molecular formula C11H6F3NO2 B12522799 4-(Trifluoromethyl)isoquinoline-6-carboxylic acid

4-(Trifluoromethyl)isoquinoline-6-carboxylic acid

Cat. No.: B12522799
M. Wt: 241.17 g/mol
InChI Key: NYIRIOSXHSVHID-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)isoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring, which is further substituted with a carboxylic acid group at the 6th position. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-(Trifluoromethyl)isoquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the carboxylation of methylpyridine using acidic catalysts such as sulfuric acid or ammonium persulfate under high-temperature conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Chemical Reactions Analysis

4-(Trifluoromethyl)isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(Trifluoromethyl)isoquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, potentially inhibiting enzymes or modulating signaling pathways involved in disease processes .

Comparison with Similar Compounds

4-(Trifluoromethyl)isoquinoline-6-carboxylic acid can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound makes it unique, imparting enhanced stability, lipophilicity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

4-(trifluoromethyl)isoquinoline-6-carboxylic acid

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-15-4-7-2-1-6(10(16)17)3-8(7)9/h1-5H,(H,16,17)

InChI Key

NYIRIOSXHSVHID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1C(=O)O)C(F)(F)F

Origin of Product

United States

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